Gsto-IN-2
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Overview
Description
It specifically inhibits the activity of glutathione S-transferase enzymes, including GSTA2, GSTM1, and GSTP1-1 . These enzymes play a crucial role in the detoxification processes within cells, making GSTO-IN-2 a valuable tool in scientific research, particularly in the study of cancer and other diseases where glutathione S-transferase activity is implicated .
Preparation Methods
The synthesis of GSTO-IN-2 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions in large reactors, ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
GSTO-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of this compound, while reduction could produce a more reduced form .
Scientific Research Applications
GSTO-IN-2 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of enzyme inhibition and the role of glutathione S-transferase in various chemical reactions.
Biology: Researchers use this compound to investigate the biological functions of glutathione S-transferase enzymes in cellular processes.
Medicine: this compound is used in cancer research to study its effects on tumor cells and its potential as a therapeutic agent.
Mechanism of Action
GSTO-IN-2 exerts its effects by inhibiting the activity of glutathione S-transferase enzymes. These enzymes are involved in the detoxification of harmful compounds by conjugating them with glutathione. By inhibiting these enzymes, this compound disrupts this detoxification process, leading to the accumulation of toxic compounds within cells. This mechanism is particularly useful in cancer research, where the inhibition of glutathione S-transferase can enhance the effectiveness of chemotherapy drugs .
Comparison with Similar Compounds
GSTO-IN-2 is unique in its specific inhibition of multiple glutathione S-transferase enzymes, including GSTA2, GSTM1, and GSTP1-1. Similar compounds include:
Ezatiostat: A glutathione analog inhibitor of glutathione S-transferase P1-1 with hematopoiesis-stimulating activity.
Coniferyl ferulate: A strong inhibitor of glutathione S-transferase isolated from Radix Angelicae sinensis.
Curzerene: A sesquiterpene compound with potent anti-cancer properties that also inhibits glutathione S-transferase.
These compounds share similar inhibitory effects on glutathione S-transferase but differ in their specific targets and additional biological activities .
Properties
Molecular Formula |
C33H52N2O9 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S)-3-carboxy-1-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H52N2O9/c1-18(4-11-28(37)38)22-7-8-23-21-6-5-19-16-20(12-14-32(19,2)24(21)13-15-33(22,23)3)44-31(43)26(17-29(39)40)35-27(36)10-9-25(34)30(41)42/h18-26H,4-17,34H2,1-3H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,21+,22-,23+,24+,25+,26+,32+,33-/m1/s1 |
InChI Key |
GEYBDXYFLCDBPT-RHGDXGROSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)N)C)C |
Origin of Product |
United States |
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